6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a bromo substituent at the 6-position and a methoxy group at the 7-position, contributing to its unique chemical properties.
The compound can be sourced from various chemical suppliers and research databases, such as BenchChem and PubChem, which provide detailed information on its structure, properties, and applications.
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is classified under the following categories:
The synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. A common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride or zinc chloride. This method allows for the formation of the tetrahydroisoquinoline framework while introducing the necessary substituents.
The molecular structure of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be represented as follows:
This structure indicates a complex arrangement that contributes to its reactivity and biological activity.
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles under suitable conditions.
The mechanism of action for 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various biological targets:
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm purity and structural integrity.
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Serves as a building block in synthesizing more complex organic molecules.
Biology: Investigated for its potential bioactive properties affecting cellular processes.
Medicine: Explored for therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Potential use in developing new materials and chemical processes .
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing medicinal chemistry and drug discovery efforts.
The tetrahydroisoquinoline (THIQ) scaffold represents one of nature's most versatile chemical blueprints, forming the structural foundation for over 3,000 specialized metabolites across diverse plant lineages [5]. This privileged structure emerged early in plant evolutionary history as a chemical defense mechanism, with the benzylisoquinoline alkaloid (BIA) subclass alone encompassing approximately 2,500 documented structures. The biosynthetic origin of these compounds traces back to the Pictet-Spengler condensation between dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), yielding the pivotal intermediate (S)-norcoclaurine – the molecular progenitor of all BIAs [1] [5].
Table 1: Naturally Occurring THIQ Alkaloids and Their Therapeutic Significance
Natural Product | Plant Source | Biological Activity | Clinical Application |
---|---|---|---|
Morphine | Papaver somniferum | Analgesic | Pain management |
Galantamine | Galanthus spp. | Acetylcholinesterase inhibition | Alzheimer's disease |
Colchicine | Colchicum autumnale | Microtubule disruption | Gout treatment |
Trabectedin | Ecteinascidia turbinata | DNA alkylation | Ovarian cancer/sarcoma |
Papaverine | Papaver somniferum | Vasodilation | Visceral spasm relief |
The structural diversification of THIQ alkaloids accelerated through evolutionary innovations in enzymatic tailoring, including cytochrome P450 oxidations, methyl transfers, and ring rearrangements. These biochemical modifications yielded distinct structural families: the Amaryllidaceae alkaloids (e.g., galantamine), phenethylisoquinolines (e.g., colchicine), and ipecac alkaloids (e.g., emetine), each possessing characteristic pharmacological activities [5]. Despite their therapeutic value, natural abundance limitations hinder large-scale extraction – galantamine occurs at merely 0.1% dry weight in daffodil bulbs, while morphine requires approximately 500 kg of opium poppy for 1 kg isolation [7].
Microbial biosynthesis platforms now circumvent these natural production bottlenecks. Saccharomyces cerevisiae has been genetically reconstituted with plant-derived enzymes to achieve unprecedented yields of THIQ intermediates, exemplified by the 57,000-fold improvement in (S)-reticuline production (4.6 g/L) through:
These advances enable sustainable production of both natural and "new-to-nature" THIQ structures, expanding accessible chemical space beyond evolutionary constraints [5].
Strategic halogenation and methoxylation of the THIQ scaffold have emerged as powerful molecular editing strategies to enhance pharmacological properties. The specific compound 6-bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784885-77-3) exemplifies this rational design approach, integrating three critical structural modifications:
Table 2: Synthetic Bromo/Methoxy-THIQ Derivatives and Their Bioactivities
Compound | Substitution Pattern | Biological Target | Key Activity |
---|---|---|---|
MC70 | 6,7-dimethoxy | P-glycoprotein | MDR reversal (RF=1163) |
Compound 15 | Bromo-phenylfuran-THIQ | P-glycoprotein | MDR reversal (RF=6011) |
MnL2 complex | Schiff base coordination | Tubulin/microtubules | IC₅₀=2.6 μg/mL (Hep-G2) |
Compound 25 | 4-bromo-2,5-dimethoxy | Colchicine site | Nanomolar antiproliferative |
Functionally, bromine substitution significantly enhances target engagement through two complementary mechanisms:
Concurrently, methoxy groups serve as hydrogen bond acceptors while enhancing membrane permeability. This synergistic modification strategy proves particularly effective in overcoming multidrug resistance (MDR) in oncology. Contemporary research demonstrates that 6,7-dimethoxy-THIQ derivatives act as potent P-glycoprotein (P-gp) inhibitors, with compound 15 exhibiting a remarkable reversal fold (RF) of 6011 in MCF-7/ADR cells – outperforming clinical reference inhibitor tariquidar by 3.64-fold [1]. Molecular modeling reveals that bromine substitution enables optimal positioning within P-gp's hydrophobic binding pockets, while methoxy groups facilitate π-stacking with aromatic residues [1].
Beyond oncology, Schiff base complexes incorporating bromo/methoxy-THIQ pharmacophores demonstrate exceptional anticancer activities. The Mn(II) complex MnL2 exhibits potent cytotoxicity against hepatic carcinoma (IC₅₀=2.6±0.11 μg/mL) and breast adenocarcinoma (IC₅₀=3.0±0.2 μg/mL), surpassing cisplatin efficacy [3] [6]. Biochemical analyses confirm DNA intercalation (Kb=4.8×10⁵ M⁻¹) and microtubule disruption as primary mechanisms, with molecular docking revealing deep penetration into the colchicine binding site [6].
Table 3: Structural Impact of Bromo/Methoxy Modifications on THIQ Bioactivity
Structural Feature | Physicochemical Effect | Biological Consequence | Exemplary Compound |
---|---|---|---|
C6 Bromination | Increased molar refractivity (MR=8.88) | Enhanced halogen bonding with target proteins | Compound 23 [10] |
C7 Methoxylation | Elevated logP (+0.5-0.8) | Improved membrane permeation | MC70 [1] |
N2 Methylation | Reduced basicity (pKa~7.96) | Decreased plasma protein binding | 6-Bromo-7-methoxy-2-methyl-THIQ [9] |
Bromo-methoxy pairing | Orthogonal dipolar interactions | Cooperative binding to P-gp hydrophobic pocket | Compound 15 [1] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8